2-Amino-4-(1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a chromenyl cyanide moietyThe presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The chromenyl cyanide moiety is then synthesized and coupled with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- 4-Trifluoromethylpyrimidin-2(1H)-ones
Uniqueness
Compared to similar compounds, 2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of a pyrazole ring, a chromenyl cyanide moiety, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15F3N4O2 |
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Molecular Weight |
352.31 g/mol |
IUPAC Name |
2-amino-4-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H15F3N4O2/c1-2-23-14(16(17,18)19)9(7-22-23)12-8(6-20)15(21)25-11-5-3-4-10(24)13(11)12/h7,12H,2-5,21H2,1H3 |
InChI Key |
LJHJPKMBZUWVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C(F)(F)F |
Origin of Product |
United States |
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